5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine
Overview
Description
The compound “5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrazine ring and a thiazole ring. Pyrazine is a six-membered heterocyclic aromatic compound with two nitrogen atoms . Thiazole is a similar heterocyclic compound, but it contains a sulfur atom in addition to a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine and thiazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrazine derivatives are known to participate in a variety of reactions . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazine and thiazole rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Chemistry and Synthesis Applications
- Heterocyclic Compound Synthesis : A review highlights the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, including pyrazolo-imidazoles, thiazoles, and others, showcasing their significance in synthesizing various heterocyclic compounds and dyes under mild conditions (Gomaa & Ali, 2020).
- High Energy Density Materials (HEDM) : Research on high-nitrogen containing azine energy materials, including pyrazine energetic compounds, discusses their applications in propellants, explosives, and gas generators, highlighting their role in improving performance and reducing sensitivity (Yongjin & Shuhong, 2019).
Pharmaceutical and Biological Applications
- Anticancer Research : Pyrazoline derivatives have been investigated for their anticancer activities, demonstrating potential as novel therapeutic agents (Ray et al., 2022).
- Therapeutic Applications Review : A patent review of pyrazine derivatives between 2008 and 2012 revealed a variety of pharmacological effects, including antibacterial, antifungal, and anticancer properties, indicating the vast potential of these compounds in drug development (Ferreira & Kaiser, 2012).
Materials Science and Catalysis
- Hybrid Catalysts in Synthesis : The application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds was discussed, emphasizing the versatility of these catalysts in developing lead molecules for various applications (Parmar et al., 2023).
Environmental and Analytical Chemistry
- Control Strategies of Pyrazines : A review focused on strategies to control the generation of pyrazines through the Maillard reaction in food processing, indicating the importance of understanding these compounds in enhancing or suppressing flavors (Yu et al., 2021).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, some pyrazine derivatives have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future research directions for this compound could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. Given the wide range of biological activities exhibited by pyrazine derivatives , this compound could be a promising candidate for drug development.
Properties
IUPAC Name |
5-[6-(diethylamino)pyrazin-2-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5S/c1-4-17(5-2)10-7-14-6-9(16-10)11-8(3)15-12(13)18-11/h6-7H,4-5H2,1-3H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTLLTIDWYHGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CN=C1)C2=C(N=C(S2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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